molecular formula C5H7ClN2O B2962260 3-Aminopyridin-1-ium-1-olate hydrochloride CAS No. 65600-69-3

3-Aminopyridin-1-ium-1-olate hydrochloride

Cat. No.: B2962260
CAS No.: 65600-69-3
M. Wt: 146.57
InChI Key: KQGFTAJGCKDUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopyridin-1-ium-1-olate hydrochloride generally involves the reaction of 3-aminopyridine with an appropriate oxidizing agent, followed by the reaction with hydrochloric acid to form the hydrochloride salt . The specific oxidizing agents and reaction conditions can vary, but common choices include hydrogen peroxide or peracids under controlled temperature and pH conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is typically isolated through crystallization and purified by recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridin-1-ium-1-olate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines .

Scientific Research Applications

3-Aminopyridin-1-ium-1-olate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyridin-1-ium-1-olate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and targets can vary based on the specific application and reaction environment .

Comparison with Similar Compounds

  • 3-Aminopyridine N-oxide hydrochloride
  • 3-Aminopyridine 1-oxide hydrochloride
  • 3-Pyridinamine 1-oxide hydrochloride

Comparison: 3-Aminopyridin-1-ium-1-olate hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility and stability, making it a preferred choice in certain chemical reactions and applications .

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGFTAJGCKDUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of pyridin-3-amine (C-1) (10.0 g, 106.3 mmol, 1.0 eq) in DCM (100 mL) at 0° C., m-chloroperoxybenzoic acid (22.0 g, 128 mmol, 1.2 eq) is added in portions (over 15 min). The resulting mixture is allowed to warm to RT and then stirred at RT for 2 h. The reaction is quenched with water (100 mL). The organic phase is separated and the aqueous layer is extracted with DCM (2×100 mL). The resulting aqueous phase is neutralized with concentrated HCl to adjust the pH to 2-3. To this mixture, 1,4-dioxane (100 mL) is added and the resulting mixture is concentrated in vacuo to afford the product, 3-aminopyridine-1-oxide hydrochloride (D-1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

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